4-[(2-Ethoxy-2-oxoethyl)sulfamoyl]benzoic acid
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Overview
Description
4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID is a chemical compound with the molecular formula C11H13NO4S. It is known for its unique structure, which includes an ethoxy group, a sulfonyl group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonyl chloride to yield the final product. The reaction conditions generally include maintaining a temperature range of 0-5°C and using an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-METHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID
- 4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}PHENOL
- 4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}TOLUENE
Uniqueness
4-{[(2-ETHOXY-2-OXOETHYL)AMINO]SULFONYL}BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H13NO6S |
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Molecular Weight |
287.29 g/mol |
IUPAC Name |
4-[(2-ethoxy-2-oxoethyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C11H13NO6S/c1-2-18-10(13)7-12-19(16,17)9-5-3-8(4-6-9)11(14)15/h3-6,12H,2,7H2,1H3,(H,14,15) |
InChI Key |
KWHIEIVCWBRNNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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